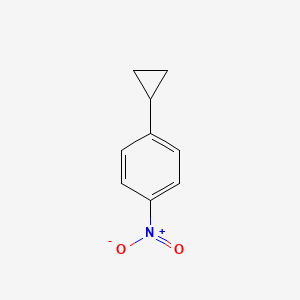

1-Cyclopropyl-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKFTTYCSJGVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310249 | |

| Record name | 1-Cyclopropyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-44-4 | |

| Record name | 1-Cyclopropyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopropylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenylcyclopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclopropyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclopropylnitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DTR98UT8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-4-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1] Its compact, rigid, and strained three-membered ring imparts a fascinating combination of properties to a parent molecule, often leading to significant improvements in potency, metabolic stability, and pharmacokinetic profiles.[1] 1-Cyclopropyl-4-nitrobenzene is a key exemplar of a building block that marries the advantageous cyclopropyl group with the versatile chemistry of a nitroaromatic system. This guide offers a comprehensive technical overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, particularly within the context of drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [2][3] |

| Molecular Weight | 163.17 g/mol | [2] |

| CAS Number | 6921-44-4 | [2] |

| Appearance | Yellow to brown solid | [3] |

| Melting Point | 32-33 °C | [4] |

| Boiling Point | 123 °C at 13 Torr | [4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Cyclopropylnitrobenzene, p-Nitrophenylcyclopropane | [2][3] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and benzene, with low solubility in water. | [5] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the nitration of cyclopropylbenzene. The following protocol is a representative method for its laboratory-scale preparation.

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with continuous stirring. The temperature should be maintained below 10 °C.

-

Addition of Cyclopropylbenzene: To the cooled nitrating mixture, add 10 g of cyclopropylbenzene dropwise via a dropping funnel over a period of 30 minutes. Ensure the reaction temperature does not exceed 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The crude product will separate as an oily layer or a solid.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the aromatic and cyclopropyl protons.

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the nitro group will be deshielded and appear further downfield (around δ 8.1 ppm), while the protons ortho to the cyclopropyl group will be at a slightly higher field (around δ 7.1 ppm).

-

Cyclopropyl Protons: The cyclopropyl protons will appear in the upfield region. The methine proton (CH) will be a multiplet around δ 1.9 ppm. The methylene protons (CH₂) will appear as two multiplets around δ 0.7-1.0 ppm due to their diastereotopic nature.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the aromatic and cyclopropyl carbons.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield, as will the carbon attached to the cyclopropyl group.

-

Cyclopropyl Carbons: The methine carbon will appear around δ 15-20 ppm, and the methylene carbons will be further upfield, typically around δ 5-10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

Nitro Group: Strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bond will be observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

Aromatic Ring: C-H stretching vibrations will appear just above 3000 cm⁻¹, and C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.

-

Cyclopropyl Group: C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z = 163.[7] Key fragmentation patterns include the loss of the nitro group (-NO₂, m/z = 117) and the loss of a nitro group followed by the cyclopropyl ring.[8]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay between the electron-withdrawing nitro group and the cyclopropyl substituent.

Reduction of the Nitro Group

The most synthetically valuable transformation of this compound is the reduction of the nitro group to an amine, yielding 4-cyclopropylaniline. This transformation is a gateway to a wide array of more complex molecules.

This reduction can be efficiently achieved using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or with reducing metals in acidic media (e.g., tin and hydrochloric acid).[9]

Nucleophilic Aromatic Substitution

While the benzene ring is generally electron-rich, the strong electron-withdrawing nature of the nitro group can activate the ring towards nucleophilic aromatic substitution (SNA r).[10] This reactivity is most pronounced when a good leaving group is present at the ortho or para position to the nitro group. In the case of this compound, while it lacks a typical leaving group, the principle of activating the ring to nucleophilic attack is important for understanding the reactivity of its derivatives.

Applications in Drug Discovery

The true value of this compound for drug development professionals lies in its role as a precursor to 4-cyclopropylaniline and other derivatives. The cyclopropylamine moiety is a privileged scaffold in numerous approved drugs and clinical candidates.[11]

The incorporation of the cyclopropyl group can:

-

Enhance Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, improving its binding affinity to the target receptor.[1]

-

Improve Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in alkyl chains, making them more resistant to metabolic oxidation by cytochrome P450 enzymes.[1]

-

Modulate Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity and aqueous solubility, which are critical for a drug's pharmacokinetic profile.

Examples of Drug Classes Incorporating the Cyclopropylamine Moiety:

-

Quinolone Antibiotics: The cyclopropyl group is a key feature in many fluoroquinolone antibiotics, such as Ciprofloxacin, where it is known to enhance antibacterial activity.[12]

-

Anticancer Agents: Numerous kinase inhibitors in development and on the market contain a cyclopropyl group, which often contributes to their selectivity and potency.[3]

-

Antiviral Drugs: The unique stereoelectronic properties of the cyclopropyl ring have been exploited in the design of antiviral agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the strategic importance of its derivatives, particularly 4-cyclopropylaniline, make it a compound of significant interest. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for researchers and scientists aiming to leverage the unique advantages of the cyclopropyl moiety in the design and synthesis of the next generation of therapeutic agents.

References

-

PubChem. This compound. [Link]

-

ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

ResearchGate. Figure. Approved drugs and drug candidates that contain a cyclopropyl-, cyclobutyl-or dimethylphosphine oxide moiety. [Link]

-

ResearchGate. Three cycles in the MoO22+-catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valorization of biomass subproducts. [Link]

-

PubChem. This compound. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

Solubility of Things. Nitrobenzene. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C9H9NO2 | CID 312713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. longdom.org [longdom.org]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropyl-4-nitrobenzene

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the cyclopropyl moiety has emerged as a uniquely valuable structural motif.[1][2][3] Its inherent ring strain and distinct electronic properties—including enhanced π-character in its C-C bonds—allow it to serve as a versatile bioisostere for larger groups, improving metabolic stability, binding affinity, and overall pharmacological profiles.[1][2][3] When incorporated into an aromatic system, these benefits are compounded, leading to novel molecular architectures with significant therapeutic potential.

This guide provides a comprehensive technical overview of 1-Cyclopropyl-4-nitrobenzene , a key building block for the synthesis of advanced pharmaceutical and agrochemical agents.[4] The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic substitution and provides a synthetic handle for reduction to the corresponding aniline, a cornerstone transformation in drug development.[5] We will explore the most robust and field-proven methodologies for its synthesis, detail comprehensive characterization protocols, and provide expert insights into the causality behind experimental choices.

Part 1: Strategic Synthesis Methodologies

The efficient construction of the C(sp²)-C(sp³) bond between the aromatic ring and the cyclopropyl group is the central challenge in synthesizing this compound. While several classical methods exist, modern palladium-catalyzed cross-coupling reactions offer unparalleled efficiency, substrate scope, and functional group tolerance.

Primary Recommended Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for this transformation, coupling an aryl halide with a cyclopropylboronic acid derivative.[6][7] This reaction is favored for its mild conditions, high yields, and the commercial availability and stability of its reagents.[8]

Core Reaction:

-

Aryl Halide: 1-Bromo-4-nitrobenzene or 1-Iodo-4-nitrobenzene. The iodide is more reactive, but the bromide is often more cost-effective.

-

Boron Reagent: Cyclopropylboronic acid or its potassium cyclopropyltrifluoroborate salt.

-

Catalyst System: A palladium(II) or palladium(0) source and a phosphine ligand.

-

Base: A carbonate or phosphate base is required to activate the boronic acid for transmetalation.

Causality Behind Component Selection:

The success of the Suzuki-Miyaura coupling is critically dependent on the synergy between the palladium catalyst and the phosphine ligand.

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand: Bulky, electron-rich biaryl monophosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are essential.[9] These ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination, ultimately accelerating the catalytic cycle and improving product yield.[10]

-

Base: Anhydrous potassium phosphate (K₃PO₄) is an effective base that is strong enough to facilitate the formation of the borate complex required for transmetalation but is generally not so harsh as to cause degradation of sensitive functional groups.[9]

Below is a diagram illustrating the general experimental workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

The catalytic cycle, the heart of the reaction, is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale via Suzuki-Miyaura coupling.[9]

Materials & Reagents:

-

1-Bromo-4-nitrobenzene

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos

-

Anhydrous Potassium Phosphate (K₃PO₄), finely ground

-

Toluene, anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-4-nitrobenzene (1.0 eq.), cyclopropylboronic acid (1.3 eq.), and anhydrous potassium phosphate (2.0 eq.).

-

Catalyst Addition: In a separate vial, weigh palladium(II) acetate (1 mol%) and SPhos (2 mol%) and add them to the reaction flask.

-

Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene via syringe (approx. 2 mL per mmol of the limiting reagent). Sparge the resulting suspension with nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Part 3: Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Yellow to brown solid | [4] |

| Molecular Formula | C₉H₉NO₂ | [4][11][12] |

| Molecular Weight | 163.17 g/mol | [11][12] |

| CAS Number | 6921-44-4 | [11][12] |

| Melting Point | 32-33 °C | [12] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic Protons: Two sets of doublets in a characteristic AA'BB' pattern. Protons ortho to the NO₂ group (~δ 8.1 ppm, d) and protons meta to the NO₂ group (~δ 7.4 ppm, d). Cyclopropyl Protons: Two multiplets in the aliphatic region. Methine proton (~δ 1.9-2.1 ppm, m, 1H) and methylene protons (~δ 0.8-1.2 ppm, m, 4H). |

| ¹³C NMR | Aromatic Carbons: Ipso-C attached to NO₂ (~δ 147 ppm), Ipso-C attached to cyclopropyl (~δ 150 ppm), CH carbons ortho to NO₂ (~δ 124 ppm), CH carbons meta to NO₂ (~δ 126 ppm). Cyclopropyl Carbons: Methine C (~δ 16 ppm), Methylene C's (~δ 10 ppm).[11] |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 163.[11] Key fragments may include [M-NO₂]⁺ (m/z = 117) and [M-C₃H₅]⁺ (m/z = 122). |

| IR Spectroscopy | Strong asymmetric NO₂ stretch (~1515-1525 cm⁻¹), strong symmetric NO₂ stretch (~1340-1350 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), C-H stretches (~3000-3100 cm⁻¹). |

Part 4: Safety and Handling

As a Senior Application Scientist, it is my duty to emphasize that rigorous safety protocols are non-negotiable. All operations should be conducted within a certified chemical fume hood.

-

Hazard Profile: Nitroaromatic compounds are often toxic and should be handled with care.[4] They can be harmful if inhaled, swallowed, or absorbed through the skin.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, nitrile gloves, and chemical safety goggles.[14]

-

Engineering Controls: Use a chemical fume hood to avoid inhalation of dust or vapors.[13][14]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Before beginning any work, a thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory. While an SDS for this compound may not be universally available, the SDS for structurally related compounds like 1-chloro-4-nitrobenzene or nitrobenzene can provide valuable insight into potential hazards.

References

-

Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 54(3), 846-851. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Valdés, C., & Pérez-Carreño, E. (2018). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science, 9(4), 934-939. [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]

-

Šteinbacha, I., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3768. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Thermo Fisher Scientific. (2025). 1-Fluoro-4-nitrobenzene Safety Data Sheet. [Link]

-

PubChem. (n.d.). 1-Cyclopentyl-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

-

NIST. (n.d.). 1-Nitro-4-propylbenzene. National Institute of Standards and Technology. [Link]

-

YouTube. (2020). Suzuki Coupling. [Link]

-

PubChem. (n.d.). 1-Nitro-4-propylbenzene. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-2-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

National Institutes of Health. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

PubChem. (n.d.). 1-Iodo-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

PubMed. (n.d.). Recent applications of click chemistry in drug discovery. [Link]

-

iChemical. (n.d.). 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 6921-44-4: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound | C9H9NO2 | CID 312713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzene, 1-cyclopropyl-4-nitro- CAS#: 6921-44-4 [amp.chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Data Analysis of 1-Cyclopropyl-4-nitrobenzene: An In-depth Technical Guide

Introduction

1-Cyclopropyl-4-nitrobenzene is an aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a strained cyclopropyl ring directly attached to a nitro-substituted phenyl group, imparts distinct electronic and steric properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals engaged in its synthesis, characterization, and application. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and supported by available spectral data.

Molecular Structure and Key Features

The structural framework of this compound, with the IUPAC name this compound and CAS Registry Number 6921-44-4, is foundational to interpreting its spectroscopic data.[1][2] The molecule consists of a benzene ring substituted at the 1 and 4 positions with a cyclopropyl group and a nitro group, respectively. The electron-withdrawing nature of the nitro group and the unique electronic properties of the cyclopropyl ring significantly influence the chemical environment of the constituent atoms, leading to characteristic spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and cyclopropyl protons. The electron-withdrawing nitro group strongly deshields the aromatic protons, particularly those in the ortho position, shifting their resonances downfield. Conversely, the cyclopropyl protons are expected to appear in the upfield region of the spectrum, a characteristic feature of this strained ring system.[3]

Predicted ¹H NMR Data (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (Aromatic) | 8.10 - 8.20 | d | ~8-9 | 2H |

| H-3, H-5 (Aromatic) | 7.20 - 7.30 | d | ~8-9 | 2H |

| H-7 (Cyclopropyl) | 2.00 - 2.10 | m | - | 1H |

| H-8, H-9 (Cyclopropyl) | 1.10 - 1.20 | m | - | 2H |

| H-8', H-9' (Cyclopropyl) | 0.80 - 0.90 | m | - | 2H |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Interpretation:

-

Aromatic Region: The protons on the benzene ring (H-2, H-6, H-3, and H-5) will appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the strongly electron-withdrawing nitro group (H-2 and H-6) are expected to be the most deshielded and appear at the lowest field.[4] The protons ortho to the cyclopropyl group (H-3 and H-5) will be at a relatively higher field.

-

Aliphatic Region: The cyclopropyl protons will exhibit complex multiplets due to geminal and vicinal coupling. The methine proton (H-7) will be the most deshielded of the cyclopropyl protons due to its proximity to the aromatic ring. The four methylene protons on the cyclopropyl ring will appear as two separate multiplets. The magnetic anisotropy of the cyclopropane ring typically causes a pronounced upfield shift for these protons.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The presence of the nitro and cyclopropyl substituents will cause significant shifts in the resonances of the aromatic carbons compared to unsubstituted benzene.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 (ipso-NO₂) | 147 - 149 |

| C-1 (ipso-cyclopropyl) | 151 - 153 |

| C-2, C-6 | 123 - 125 |

| C-3, C-5 | 129 - 131 |

| C-7 (methine) | 15 - 17 |

| C-8, C-9 (methylene) | 9 - 11 |

Note: These are predicted values based on known substituent effects and data from similar compounds. A literature reference for the ¹³C NMR spectrum of this compound is found in Organic Magnetic Resonance, 13, 372(1980).[1]

Interpretation:

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-4) and the carbon attached to the cyclopropyl group (C-1) are quaternary and will appear significantly downfield. The chemical shifts of the other aromatic carbons (C-2, C-6, C-3, and C-5) are influenced by the electronic effects of the substituents.

-

Aliphatic Carbons: The carbons of the cyclopropyl ring will appear in the upfield region of the spectrum, with the methine carbon (C-7) being slightly more downfield than the methylene carbons (C-8 and C-9).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~3000 - 2850 | C-H stretch | Cyclopropyl |

| ~1595, ~1485 | C=C stretch | Aromatic ring |

| ~1520 | Asymmetric NO₂ stretch | Nitro group |

| ~1345 | Symmetric NO₂ stretch | Nitro group |

| ~1020 | C-C stretch | Cyclopropyl ring |

| ~850 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Interpretation:

The IR spectrum of this compound will be dominated by strong absorption bands characteristic of the nitro group and the substituted benzene ring. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically very strong and appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[6] The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group will be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to absorptions in the 1600-1450 cm⁻¹ region. A strong band around 850 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the benzene ring.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of this compound is 163.17 g/mol .[1]

Major Peaks in the Mass Spectrum:

| m/z | Proposed Fragment |

| 163 | [M]⁺ (Molecular ion) |

| 117 | [M - NO₂]⁺ |

| 115 | [M - NO₂ - H₂]⁺ or [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Fragmentation Pathway:

Caption: Proposed mass fragmentation pathway for this compound.

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 163. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 117.[8] Further fragmentation of the [C₉H₉]⁺ ion could occur through the loss of a hydrogen molecule (H₂) to give a fragment at m/z 115, or through rearrangement and loss of acetylene (C₂H₂) to form the stable tropylium ion at m/z 91. The NIST Mass Spectrometry Data Center reports major peaks at m/z 115, 163, and 116 for this compound, which is consistent with this proposed fragmentation.[1]

Experimental Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm. For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.

Infrared Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample or a solution, use a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation mechanism consistent with the observed data.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the aromatic and cyclopropyl protons and carbons, with the nitro group causing significant downfield shifts in the aromatic region. The IR spectrum is characterized by strong absorptions from the nitro group and the substituted benzene ring. The mass spectrum confirms the molecular weight and shows a fragmentation pattern dominated by the loss of the nitro group. This comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound in various scientific and industrial applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of cyclopropane. [Link]

-

ResearchGate. 1(a)FTIR spectrum of pure p-nitro phenol. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

Sources

- 1. This compound | C9H9NO2 | CID 312713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. instanano.com [instanano.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Cyclopropyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1-cyclopropyl-4-nitrobenzene. This compound, featuring a unique juxtaposition of a strained three-membered ring and a strongly electron-withdrawing group on an aromatic scaffold, presents a fascinating case study in stereoelectronics and conformational preference. This document delves into the intricate interplay between the cyclopropyl and nitro moieties, exploring their influence on the molecule's geometry, electronic properties, and rotational energy landscape. Detailed experimental methodologies for its synthesis and characterization, alongside computational analysis, are presented to offer a holistic understanding for researchers in medicinal chemistry, materials science, and synthetic chemistry.

Introduction: The Significance of the Cyclopropyl Moiety in Molecular Design

The cyclopropyl group is a recurring motif in medicinal chemistry and materials science, prized for its unique structural and electronic contributions to molecular architecture.[1] Its inherent ring strain and distinct orbital hybridization impart properties that are not readily achievable with other alkyl substituents. When appended to an aromatic system, the cyclopropyl group can engage in electronic interactions that modulate the properties of the entire molecule. In this compound, this is further accentuated by the presence of a powerful electron-withdrawing nitro group at the para position. This guide aims to dissect the structural nuances of this molecule, providing a foundational understanding for its application in further research and development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₉H₉NO₂.[2][3] It presents as a yellow to brown solid, a characteristic influenced by the nitroaromatic chromophore.[3] The fundamental structure consists of a benzene ring substituted with a cyclopropyl group and a nitro group in a 1,4-para arrangement.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [2][3] |

| Molecular Weight | 163.17 g/mol | [2] |

| Melting Point | 32-33 °C | [4] |

| Boiling Point | 127-128 °C at 7 Torr | |

| Appearance | Yellow to brown solid | [3] |

| CAS Number | 6921-44-4 | [2] |

Conformational Analysis: The Bisected vs. Perpendicular Dichotomy

The orientation of the cyclopropyl group relative to the benzene ring is a critical determinant of the molecule's overall shape and electronic properties. Two primary conformations are considered: the "bisected" and the "perpendicular."

-

Bisected Conformation: In this arrangement, the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, with one of the C-C bonds of the cyclopropane ring eclipsing the C1-C4 axis of the benzene ring. This conformation allows for maximum overlap between the Walsh orbitals of the cyclopropyl group and the π-system of the benzene ring, facilitating electronic communication.

-

Perpendicular Conformation: Here, the plane of the cyclopropyl ring is coplanar with the benzene ring. This orientation minimizes steric hindrance between the ortho-hydrogens of the benzene ring and the hydrogens on the cyclopropyl ring.

The preferred conformation is a result of the balance between steric and electronic effects. For many cyclopropylbenzene derivatives, the bisected conformation is energetically favored due to the stabilizing electronic interactions.

Logical Relationship: Factors Influencing Conformation

Caption: Factors influencing the conformational preference in cyclopropylbenzenes.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through several synthetic routes. A plausible and efficient method involves the nitration of cyclopropylbenzene.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the nitration of cyclopropylbenzene.

Materials:

-

Cyclopropylbenzene

-

Fuming Nitric Acid (HNO₃)

-

Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice Bath

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Nitration Reaction: To a solution of cyclopropylbenzene in dichloromethane, slowly add the pre-cooled nitrating mixture dropwise while maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the para-isomer.

Experimental Workflow: Synthesis of this compound

Caption: A step-by-step workflow for the synthesis of this compound.

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and cyclopropyl protons. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The cyclopropyl protons will exhibit complex multiplets in the upfield region, a distinctive feature due to the ring's magnetic anisotropy.[1] The methine proton of the cyclopropyl group will be a multiplet, while the four methylene protons will appear as two sets of multiplets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic and cyclopropyl carbons. The ipso-carbon attached to the nitro group will be significantly deshielded. The carbon atoms of the cyclopropyl ring will appear at characteristic upfield chemical shifts. A published ¹³C NMR spectrum for this compound is available in the literature.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (163.17 g/mol ).

Computational Analysis of Conformation and Rotational Barrier

Methodology for Computational Analysis:

-

Geometry Optimization: The initial structures of the bisected and perpendicular conformers of this compound would be built and optimized using density functional theory (DFT) methods, for example, with the B3LYP functional and a suitable basis set such as 6-31G(d).

-

Frequency Calculations: Vibrational frequency calculations would be performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).

-

Potential Energy Surface Scan: To determine the rotational energy barrier, a relaxed potential energy surface scan would be performed by systematically varying the dihedral angle between the cyclopropyl ring and the benzene ring.

-

Energy Profile: The relative energies of the different conformations would be plotted against the dihedral angle to visualize the rotational energy profile and identify the transition state.

Based on studies of similar cyclopropyl-aryl systems, it is anticipated that the bisected conformer of this compound would be the global minimum, with a rotational barrier of a few kcal/mol. The strong electron-withdrawing nature of the nitro group is expected to enhance the electronic stabilization of the bisected conformation.

Reactivity and Potential Applications

The presence of both the electron-donating cyclopropyl group (through its Walsh orbitals) and the electron-withdrawing nitro group imparts a unique reactivity profile to this compound. The nitro group deactivates the aromatic ring towards electrophilic substitution, while it can be readily reduced to an amino group, opening avenues for further functionalization.[3] The cyclopropyl ring itself can undergo ring-opening reactions under certain conditions.

This molecule can serve as a valuable building block in the synthesis of more complex molecules for applications in:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The cyclopropyl moiety can enhance metabolic stability and binding affinity.

-

Materials Science: As a component in the design of organic materials with specific electronic or optical properties.

Conclusion

This compound is a molecule of significant interest due to the interplay of its constituent functional groups. Its conformational landscape is governed by a delicate balance of steric and electronic effects, with a likely preference for the bisected conformation that maximizes electronic communication between the cyclopropyl and nitrobenzene moieties. The synthetic and spectroscopic methodologies outlined in this guide provide a robust framework for its preparation and characterization. Further computational and experimental studies, particularly a single-crystal X-ray diffraction analysis, would provide deeper insights into its solid-state structure and intermolecular interactions. This foundational knowledge is crucial for unlocking the full potential of this compound as a versatile building block in various fields of chemical science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Navigating the Solubility Landscape of 1-Cyclopropyl-4-nitrobenzene: A Technical Guide for Researchers

Introduction

1-Cyclopropyl-4-nitrobenzene is an aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique structural motif, combining a compact, rigid cyclopropyl group with the electron-withdrawing nitro functionality, presents both opportunities and challenges in synthetic chemistry and drug development. A critical physicochemical parameter governing its utility is its solubility in organic solvents, which directly impacts reaction kinetics, purification strategies, and formulation development.

This technical guide provides a comprehensive exploration of the solubility characteristics of this compound. In the absence of extensive published quantitative solubility data, this document serves as a predictive and methodological resource. It is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols to effectively predict, measure, and manipulate the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is paramount to predicting its solubility behavior. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Structure |  | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 32-33 °C | [3] |

| CAS Number | 6921-44-4 | [1] |

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[4] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[5]

The solubility of this compound is dictated by the interplay of its structural features:

-

The Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions. However, it is not a strong hydrogen bond acceptor.

-

The Benzene Ring: This aromatic core is largely nonpolar and contributes to van der Waals forces (specifically, London dispersion forces).

-

The Cyclopropyl Group: This is a nonpolar, aliphatic substituent that further enhances the molecule's nonpolar character.

Overall, this compound can be classified as a moderately polar compound with a significant nonpolar component.

Thermodynamic Models for Solubility Prediction

For a more quantitative prediction of solubility, thermodynamic models such as Hildebrand and Hansen Solubility Parameters can be employed.

-

Hildebrand Solubility Parameter (δ): This single-parameter model provides a numerical estimate of the cohesive energy density of a substance.[6][7] Materials with similar Hildebrand parameters are more likely to be miscible.[7] It is particularly useful for nonpolar systems.[7] The Hildebrand parameter is calculated as the square root of the cohesive energy density.[8]

-

Hansen Solubility Parameters (HSP): This is a more sophisticated, three-component model that dissects the total Hildebrand parameter into contributions from:

For two substances to be miscible, their Hansen parameters should be similar. This multi-dimensional approach offers a more nuanced prediction of solubility, especially for moderately polar molecules like this compound.[11]

Predicted Solubility Profile

Given the absence of direct experimental data, a qualitative solubility profile for this compound can be predicted by considering its structure and comparing it to analogous compounds like nitrobenzene and 4-nitrotoluene.

-

Nitrobenzene: Sparingly soluble in water but soluble in many organic solvents like ethanol, ether, and benzene.[12][13][14]

-

4-Nitrotoluene: Insoluble in water, but soluble in ethanol, ether, and benzene.[15][16]

Based on these comparisons and the theoretical principles discussed, the following solubility profile for this compound is anticipated:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of the polar nitro group allows for some interaction with protic solvents. However, the large nonpolar backbone (benzene and cyclopropyl groups) will limit solubility, especially in highly polar water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol). |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the nitro group without the steric hindrance of hydrogen bonding to a small, electronegative atom. The overall polarity of these solvents is well-matched to that of this compound. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Moderate to High | The significant nonpolar character of the benzene and cyclopropyl rings will facilitate dissolution in nonpolar solvents through van der Waals interactions. Solubility is likely to be higher in aromatic solvents like toluene due to potential π-π stacking interactions. |

Experimental Determination of Solubility

For any critical application, the predicted solubility profile must be confirmed through experimental measurement. The following are standard, reliable protocols for determining the solubility of a solid organic compound in an organic solvent.

Protocol 1: Isothermal Saturation (Shake-Flask) Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.[17] It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to reach equilibrium.[18]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using an appropriate analytical method (e.g., HPLC-UV).

-

Calculate the concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Self-Validation: To ensure that equilibrium has been reached, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

Protocol 2: Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore and does not require chromatographic separation. Given the nitrobenzene moiety, this compound should have a strong UV absorbance, making this a viable technique.

Materials:

-

Same as Protocol 1, with the addition of a UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Sample Preparation and Analysis:

-

Follow steps 1-5 of the Isothermal Saturation Method.

-

-

Quantification:

-

Dilute the filtered saturated solution as necessary to ensure the absorbance reading is within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution.

-

Visualization of Experimental Workflow

The general workflow for the experimental determination of solubility can be visualized as follows:

Caption: Workflow for Experimental Solubility Determination.

Factors Influencing Solubility

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature. This relationship, however, should be determined experimentally for each solvent system.

-

Solvent Polarity: As predicted in the solubility profile, the choice of solvent will have the most significant impact on the solubility of this compound. A systematic approach to solvent screening, covering a range of polarities and functional groups, is recommended to identify the optimal solvent for a specific application.

Conclusion

References

- Hildebrand, J. H. (1936). The Solubility of Non-Electrolytes.

-

Aditya Dye Chem. (n.d.). Nitrobenzene. Retrieved from [Link][14]

-

Matlantis. (2024, May 10). Calculation of Hildebrand solubility parameters. Retrieved from [Link][19]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link][12]

-

Sciencemadness Wiki. (2020, February 2). Nitrobenzene. Retrieved from [Link][13]

-

ChemicalBook. (n.d.). 4-Nitrotoluene. Retrieved from [Link][15]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link][21]

-

Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link][22]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link][4]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link][18]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link][11]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][5]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link][9]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link][10]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link][23]

Sources

- 1. This compound | C9H9NO2 | CID 312713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6921-44-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Benzene, 1-cyclopropyl-4-nitro- CAS#: 6921-44-4 [amp.chemicalbook.com]

- 4. Khan Academy [khanacademy.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]

- 7. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility Parameters-- [cool.culturalheritage.org]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. paint.org [paint.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]

- 14. adityadyechem.com [adityadyechem.com]

- 15. chembk.com [chembk.com]

- 16. m.csnvchem.com [m.csnvchem.com]

- 17. enamine.net [enamine.net]

- 18. scielo.br [scielo.br]

- 19. matlantis.com [matlantis.com]

- 20. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. teachy.ai [teachy.ai]

- 23. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Cyclopropyl-4-nitrobenzene

Foreword: Proactive Thermal Hazard Assessment in Modern Chemistry

In the landscape of pharmaceutical and fine chemical development, the imperative of safety is paramount. Nitroaromatic compounds, a class of molecules integral to the synthesis of a vast array of active pharmaceutical ingredients (APIs) and intermediates, are well-known for their energetic potential. The presence of the nitro group (NO₂) introduces a significant thermal liability, which, if not thoroughly understood and controlled, can lead to catastrophic thermal runaway events.[1][2] This guide provides a comprehensive framework for the evaluation of the thermal stability and decomposition pathways of 1-cyclopropyl-4-nitrobenzene, a molecule of interest in contemporary synthetic chemistry. By integrating established principles of thermal analysis with practical, field-proven methodologies, this document aims to equip researchers with the knowledge to proactively identify and mitigate thermal risks, ensuring safer process development and handling.

The Structural Significance of this compound: An Intersection of Strain and Energetics

This compound is an organic compound featuring a cyclopropyl group and a nitro group attached to a benzene ring at the para position.[3][4] This unique combination of a highly strained three-membered ring and an energy-rich nitro group warrants a detailed investigation of its thermal behavior. The cyclopropyl moiety can influence the electronic properties of the aromatic ring, which in turn can affect the stability of the C-NO₂ bond, a critical factor in the initiation of decomposition.[1]

Key Molecular Features:

While stable under standard conditions, nitro compounds can undergo highly exothermic decomposition when subjected to elevated temperatures.[3][5] Understanding the temperature at which this decomposition begins (the onset temperature) and the amount of energy released is crucial for defining safe operating and storage conditions.[6]

Core Methodologies for Thermal Hazard Evaluation

A multi-technique approach is essential for a comprehensive assessment of thermal stability. This guide focuses on three cornerstone analytical methods: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC): A First Pass Screening Tool

DSC is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9][10] It is an invaluable tool for rapidly screening the thermal stability of materials and obtaining critical data on decomposition energetics.[8][10]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan. The use of high-pressure pans is critical to contain any gases evolved during decomposition and to prevent the evaporation of the sample before decomposition occurs.

-

Apparatus Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.[11]

-

Temperature Program: Heat the sample at a linear heating rate, typically 10 °C/min, from ambient temperature to a final temperature well beyond the decomposition point (e.g., 400 °C).[12] The effect of different heating rates (e.g., 5, 15, and 20 °C/min) should also be investigated, as the onset temperature of decomposition can be heating rate-dependent.[13]

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

-

Onset Temperature (Tₒ): The temperature at which the exothermic decomposition begins.

-

Peak Temperature (Tₚ): The temperature at which the rate of heat release is at its maximum.

-

Enthalpy of Decomposition (ΔHₔ): The total energy released during the decomposition event, calculated from the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is complementary to DSC and provides valuable information about the decomposition process, including the temperature ranges of mass loss and the amount of non-volatile residue.[12]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan (e.g., alumina or platinum).[12]

-

Apparatus Setup: Place the sample pan onto the high-precision balance within the TGA furnace.

-

Atmosphere: Establish and maintain an inert atmosphere (e.g., nitrogen) at a constant flow rate throughout the experiment.[11][12]

-

Temperature Program: Heat the sample using a linear heating ramp (e.g., 10 °C/min) up to a final temperature (e.g., 500 °C).[12]

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify:

-

Decomposition Stages: The number of distinct mass loss steps.

-

Temperature of Maximum Mass Loss Rate: The peak of the DTG curve for each stage.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) can allow for the identification of the gaseous decomposition products.[11]

Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios

The Accelerating Rate Calorimeter (ARC) is a highly sensitive instrument that simulates a worst-case, adiabatic (zero heat loss) scenario.[6][14][15][16][17] This is crucial for understanding the potential for thermal runaway reactions.[15][17] The ARC provides data on the relationship between temperature, pressure, and time under adiabatic conditions.[6][16]

-

Sample Preparation: A precisely weighed sample (typically a few grams) is placed in a small, spherical sample bomb (e.g., titanium or stainless steel).

-

Apparatus Setup: The sample bomb is placed within the ARC's adiabatic chamber, which is equipped with heaters and thermocouples to maintain an adiabatic environment.[15]

-

Heat-Wait-Search Mode: The instrument operates in a heat-wait-search mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating. If the rate of self-heating exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[6]

-

Adiabatic Tracking: Once an exotherm is detected, the heaters in the chamber track the sample's temperature, ensuring no heat is lost to the surroundings.[15] The temperature and pressure of the sample are continuously recorded until the reaction is complete.

-

Data Analysis: The ARC data is used to determine key safety parameters, including:

-

Onset Temperature of Self-Heating: The temperature at which the sample begins to self-heat under adiabatic conditions.

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset of self-heating.

-

Adiabatic Temperature Rise (ΔTₐₔ): The total temperature increase due to the decomposition.

-

Pressure Rise Rate: The rate of pressure increase, which is critical for designing pressure relief systems.[6]

-

Data Interpretation and Visualization

Quantitative Data Summary

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Accelerating Rate Calorimetry (ARC) |

| Onset Temperature (Tₒ) | To be determined | To be determined | To be determined |

| Peak Temperature (Tₚ) | To be determined | N/A | N/A |

| Enthalpy of Decomposition (ΔHₔ) | To be determined | N/A | To be determined (from ΔTₐₔ) |

| Mass Loss (%) | N/A | To be determined | N/A |

| Time to Maximum Rate (TMR) | N/A | N/A | To be determined |

| Adiabatic Temperature Rise (ΔTₐₔ) | N/A | N/A | To be determined |

| Maximum Pressure (Pₘₐₓ) | N/A | N/A | To be determined |

Experimental Workflow Diagram

Caption: Workflow for thermal hazard assessment of this compound.

Potential Decomposition Pathways

The thermal decomposition of nitroaromatic compounds can proceed through several complex pathways. For this compound, the initial step is likely the homolytic cleavage of the C-NO₂ bond, which has a high bond-dissociation energy.[1]

Primary Decomposition Steps:

-

C-NO₂ Bond Homolysis: This is often the rate-determining step, leading to the formation of a cyclopropylphenyl radical and nitrogen dioxide.

-

C₉H₉-NO₂ → C₉H₉• + •NO₂

-

-

Intramolecular Rearrangement: Isomerization of the nitro group to a nitrite, followed by cleavage of the O-NO bond, can also occur.[18]

-

Secondary Reactions: The initial radical species can undergo a variety of secondary reactions, including hydrogen abstraction, polymerization, and fragmentation, leading to the formation of gaseous products such as CO, CO₂, N₂, and H₂O.

The presence of the cyclopropyl group may introduce unique decomposition pathways, potentially involving ring-opening reactions under high-temperature conditions.

Caption: A simplified potential decomposition pathway for this compound.

Conclusion and Recommendations

A thorough understanding of the thermal stability and decomposition behavior of this compound is a non-negotiable prerequisite for its safe handling, storage, and use in any chemical process. This guide outlines a systematic and robust approach to thermal hazard assessment, leveraging the complementary strengths of DSC, TGA, and ARC.

Key Recommendations:

-

Initial Screening: Always begin with small-scale DSC and TGA experiments to obtain initial estimates of the onset temperature and decomposition energy.

-

Worst-Case Scenario Analysis: If a significant exotherm is observed in the initial screening, ARC analysis is mandatory to evaluate the potential for a thermal runaway under adiabatic conditions.

-

Process Safety: The data obtained should be used to establish critical safety parameters, such as the maximum allowable temperature in reactors and storage vessels, and to design appropriate emergency relief systems.

-

Impurity Effects: The influence of potential impurities (e.g., residual solvents, catalysts, or acidic/basic contaminants) on the thermal stability of this compound should be investigated, as they can significantly lower the decomposition temperature.[2][5]

By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can build a comprehensive safety profile for this compound, fostering a culture of safety and preventing thermal incidents.

References

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. icheme.org [icheme.org]

- 3. CAS 6921-44-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C9H9NO2 | CID 312713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. belmontscientific.com [belmontscientific.com]

- 7. benchchem.com [benchchem.com]

- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermogravimetry: function and practical applications [qa-group.com]

- 12. benchchem.com [benchchem.com]

- 13. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 15. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 16. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. apps.dtic.mil [apps.dtic.mil]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 1-Cyclopropyl-4-nitrobenzene

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. 1-Cyclopropyl-4-nitrobenzene, a molecule uniting the conformational rigidity and metabolic stability of a cyclopropyl group with the bioreductive potential of a nitroaromatic system, represents a compelling yet underexplored scaffold. This technical guide synthesizes the established biological activities of its constituent moieties to forecast the potential therapeutic applications of this compound. We delve into the mechanistic underpinnings of cyclopropane-containing pharmaceuticals and nitroaromatic drugs to build a robust hypothesis for its utility as a next-generation antimicrobial or anticancer agent. Detailed experimental workflows are provided to empower researchers to validate these hypotheses, alongside a critical evaluation of potential toxicological liabilities. This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising chemical entity.

Introduction: A Molecule of Untapped Promise